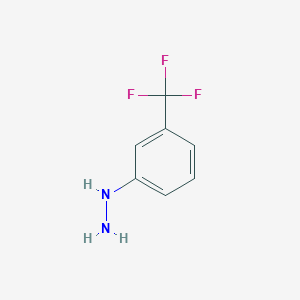

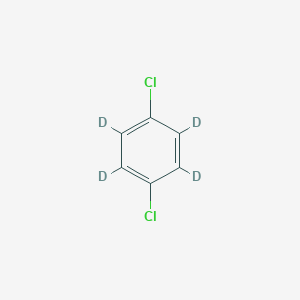

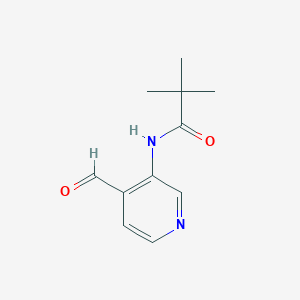

![molecular formula C8H12O4 B151443 (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 76704-05-7](/img/structure/B151443.png)

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Descripción general

Descripción

This compound, also known as (+)-Corey Lactone Benzoate, is a Corey lactone derivative . It has a molecular formula of C15H16O5 . The compound is used in the preparation of prostaglandin analogues for use as vasodilators as well as EP4 receptor agonists .

Molecular Structure Analysis

The compound has a molecular weight of 276.28 g/mol . The IUPAC name is [(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate . The InChI and SMILES strings provide a textual representation of the compound structure .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.28 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass are both 276.09977361 g/mol .

Aplicaciones Científicas De Investigación

Conversion to Value-Added Chemicals

5-Hydroxymethylfurfural (HMF) is identified as a versatile platform chemical derived from plant biomass, particularly hexose carbohydrates and lignocellulose. It is considered an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. HMF and its derivatives are envisioned to play a crucial role in the production of a wide array of products including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. Among the significant derivatives of HMF are 2,5-furandicarboxylic acid, 2,5-diformylfuran, and 2,5-dimethylfuran, highlighting the chemical's potential as a major source of carbon and hydrogen for future chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomass-Derived Furfurals Transformation

The catalytic transformation of biomass-derived furfurals, including HMF, into cyclopentanones and their derivatives has been extensively researched. These transformations are pivotal in achieving a wide spectrum of petrochemicals from biorefinery processes. The hydrogenative ring rearrangement of furfurals to cyclopentanones showcases the potential of HMF in synthesizing compounds with commercial prospects. This transformation has sparked interest in improving scalability, selectivity, and environmental impact of the process through efficient and recyclable catalysts (Dutta & Bhat, 2021).

Diels-Alder Cycloadditions

The Diels-Alder cycloaddition of furfural-based chemicals, with HMF as a key component, underscores the reaction's significance in renewable resource chemistry. This process facilitates an atom-economic pathway for synthesizing fine chemicals and materials. The utilization of biobased furans like HMF in these reactions exemplifies an ideal "green" process characterized by 100% atom economy, pointing towards efficient production of low-molecular-weight products important in various industries, including pharmaceutical and material sciences (Galkin & Ananikov, 2021).

Propiedades

IUPAC Name |

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTZWRCSPHQSFX-ZTYPAOSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1OC(=O)C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]2[C@@H]1OC(=O)C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454586 | |

| Record name | (+)-Corey lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |

CAS RN |

76704-05-7 | |

| Record name | (+)-Corey lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

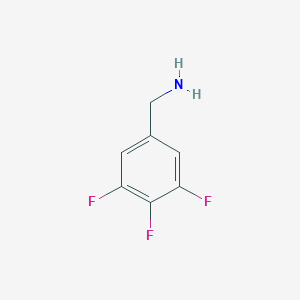

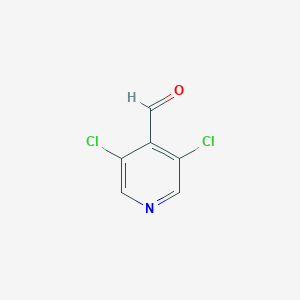

![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)